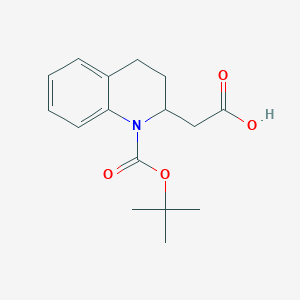

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid is an organic compound that features a quinoline ring system with a tert-butoxycarbonyl (Boc) protecting group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid typically involves the protection of the amine group on the tetrahydroquinoline ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of tert-butyl esters, which could be adapted for the production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the quinoline ring or other parts of the molecule.

Substitution: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The Boc group is typically removed using strong acids like TFA or hydrochloric acid (HCl) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.

Wissenschaftliche Forschungsanwendungen

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study the effects of quinoline derivatives on biological systems.

Industry: It can be used in the production of bioactive compounds and as a building block in organic synthesis

Wirkmechanismus

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid involves its ability to act as a precursor to other bioactive molecules. The Boc group serves as a protecting group for the amine, allowing for selective reactions to occur at other sites on the molecule. Upon deprotection, the free amine can interact with various molecular targets and pathways, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid: Similar in structure but with a piperidine ring instead of a quinoline ring.

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid: Features an isoquinoline ring system.

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid: Similar structure but with the Boc group at a different position on the quinoline ring.

Uniqueness

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid is unique due to its specific quinoline ring system and the position of the Boc group. This structural configuration can influence its reactivity and the types of bioactive molecules it can be used to synthesize .

Biologische Aktivität

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid (CAS No. 1780999-60-1) is a compound of interest due to its potential biological activities. It belongs to the class of tetrahydroquinoline derivatives, which have been studied for various pharmacological effects including antitumor, antibacterial, and neuroprotective activities. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action and therapeutic potential.

- Molecular Formula: C16H21NO4

- Molecular Weight: 291.34 g/mol

- CAS Number: 1780999-60-1

- MDL Number: MFCD28140875

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets:

- GPER Modulation : Research indicates that tetrahydroquinoline derivatives can modulate G protein-coupled estrogen receptors (GPER), which are implicated in cancer cell proliferation. Compounds designed with modifications on the tetrahydroquinoline scaffold have shown antiproliferative effects against renal and liver cancer cells at micromolar concentrations .

- Antioxidant Activity : The presence of the tetrahydroquinoline structure is associated with antioxidant properties, which may contribute to neuroprotective effects by reducing oxidative stress in neuronal cells.

- Inhibition of Tumor Growth : In vitro studies have demonstrated that certain derivatives exhibit significant growth inhibitory activity against various cancer cell lines, suggesting a potential role in cancer therapy .

Antiproliferative Effects

A study evaluated the antiproliferative effects of several tetrahydroquinoline derivatives, including this compound. The results were quantified using half-maximal inhibitory concentration (IC50) values:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MIA Paca-2 (Pancreatic Cancer) | < 50 |

| Compound B | RCC4-VA (Renal Cancer) | < 50 |

| Compound C | Hep G2 (Liver Cancer) | > 50 |

These findings indicate that while some derivatives show promising activity against specific cancer types, others may require further optimization to enhance efficacy .

Case Studies

- Case Study on GPER Interaction : A compound structurally similar to this compound was tested for its ability to bind and activate GPER in various cancer cell lines. The study found that activation of GPER led to downstream signaling that inhibited tumor growth and induced apoptosis in cancer cells .

- Neuroprotective Potential : Another study investigated the neuroprotective effects of tetrahydroquinoline derivatives in models of neurodegeneration. The compounds were shown to reduce neuronal cell death induced by oxidative stress through modulation of antioxidant pathways .

Eigenschaften

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(10-14(18)19)9-8-11-6-4-5-7-13(11)17/h4-7,12H,8-10H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCJUNNXZVNMDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.